7-Octen-2-ol

概要

説明

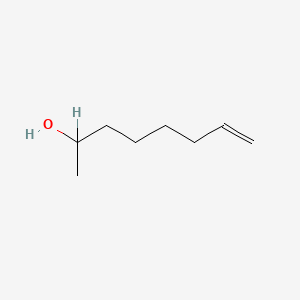

7-Octen-2-ol is an organic compound with the molecular formula C8H16O. It is classified as an olefinic compound, specifically a secondary alcohol, characterized by the presence of a double bond at the seventh carbon position and a hydroxyl group at the second carbon position . This compound is known for its role as a metabolite in various biological processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-2-ol typically involves the hydroboration-oxidation of 1-octene. This process includes the addition of borane (BH3) to the double bond of 1-octene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions are generally mild, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, catalytic hydrogenation of 7-octyn-2-ol can also be employed as an alternative method .

化学反応の分析

Types of Reactions: 7-Octen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 7-octen-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The double bond can be reduced to form 2-octanol using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 7-octen-2-chloride.

Common Reagents and Conditions:

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.

Substitution: SOCl2 or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed:

Oxidation: 7-Octen-2-one

Reduction: 2-Octanol

Substitution: 7-Octen-2-chloride

科学的研究の応用

Fragrance Industry

1. Use as a Fragrance Component:

7-Octen-2-ol is commonly utilized as a fragrance ingredient due to its pleasant odor profile, which is described as fresh and green. Its application spans various products, including perfumes, cosmetics, and household cleaners.

2. Safety Assessments:

Research conducted by the Research Institute for Fragrance Materials indicates that this compound poses low toxicity risks when used within recommended concentrations in consumer products. The compound has been evaluated for genotoxicity and skin sensitization, concluding that it does not exhibit significant harmful effects at typical exposure levels .

Food Technology

1. Flavoring Agent:

In food applications, this compound serves as a flavoring agent. Its unique aroma contributes to the sensory profile of various food products, enhancing consumer appeal.

2. Volatile Organic Compounds in Prostate Cancer Detection:

A study highlighted the potential use of volatile organic compounds, including this compound, in urine samples for prostate cancer detection. The research demonstrated that combinations of specific volatile compounds could improve diagnostic accuracy, suggesting a novel application in medical diagnostics .

Biomedical Applications

1. Metabolite Role:

As a metabolite, this compound plays a role in biological processes and may have implications for health monitoring and disease diagnosis.

2. Antimicrobial Properties:

Emerging studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth in both food and healthcare settings.

Data Summary Table

Case Studies

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials evaluated the toxicity of this compound across multiple endpoints. The results indicated no significant genotoxic effects under standard testing conditions, supporting its continued use in consumer products .

Case Study 2: Prostate Cancer Detection

A research study analyzed urinary volatile organic compounds to explore their potential in prostate cancer diagnostics. The inclusion of this compound in the analysis contributed to improved classification accuracy when combined with other biomarkers, highlighting its potential role in medical diagnostics .

作用機序

The mechanism of action of 7-Octen-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in enzymatic reactions, leading to the formation of metabolites that play crucial roles in cellular processes. The hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules .

類似化合物との比較

2-Octanol: Similar in structure but lacks the double bond at the seventh carbon position.

1-Octen-3-ol: Contains a hydroxyl group at the third carbon position and a double bond at the first carbon position.

2,6-Dimethyl-7-octen-2-ol: Contains additional methyl groups at the second and sixth carbon positions.

Uniqueness: 7-Octen-2-ol is unique due to its specific structural features, including the position of the double bond and the hydroxyl group. These features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

生物活性

7-Octen-2-ol, also known as 2,6-dimethyl-7-octen-2-ol, is a volatile organic compound (VOC) that has garnered attention for its potential biological activities, particularly in the context of cancer detection and therapeutic applications. This article explores the biological activity of this compound, highlighting its roles in cancer diagnostics and its physiological effects based on various studies.

This compound is an unsaturated alcohol characterized by the following chemical structure:

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

Cancer Biomarker Potential

Recent studies have identified this compound as a potential biomarker for prostate cancer. It has been shown to be present in altered concentrations in the urine of prostate cancer patients compared to controls. For instance, a study by Jimenez-Pacheco et al. (2018) reported that this compound was significantly decreased in the urine of prostate cancer patients, suggesting its utility in non-invasive cancer diagnostics .

Table 1: Summary of Studies on this compound as a Cancer Biomarker

Antimicrobial Properties

In addition to its role in cancer diagnostics, this compound exhibits antimicrobial activity. Research indicates that various VOCs, including this compound, can inhibit bacterial growth and may serve as natural preservatives or therapeutic agents against microbial infections . The compound's efficacy against specific pathogens has been explored, although detailed quantitative analyses are still needed.

The biological activity of this compound may be attributed to several mechanisms:

- Volatile Organic Compound Profile : The presence of this compound among other VOCs can influence metabolic pathways and potentially alter cellular signaling related to tumorigenesis .

- Antioxidant Activity : Some studies suggest that compounds similar to this compound possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Interaction with Biological Systems : The interaction of this compound with biological membranes may affect cell permeability and signal transduction pathways, leading to altered cellular responses.

Case Study: Prostate Cancer Detection

In a clinical study involving urinary VOC profiling, researchers found that a combination of four VOCs, including this compound, improved the accuracy of prostate cancer detection models when combined with traditional PSA testing. The study demonstrated a mean accuracy improvement from 62% to 74% when incorporating these VOCs into diagnostic models .

Research on Sweat VOC Profiles

Another study investigated sweat samples from healthy individuals and cancer patients, revealing that compounds such as phenol and this compound correlated with Gleason scores in prostate adenocarcinomas. This suggests that sweat analysis could serve as a non-invasive method for assessing cancer progression .

特性

IUPAC Name |

oct-7-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHUHVOEMVTVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337360 | |

| Record name | 7-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39546-75-3 | |

| Record name | 7-Octen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39546-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。